PEG5 Linker Length Modulates PROTAC IC50 Potency Compared to PEG2-6 in Retro-2 Degrader Series
In a direct structure-activity relationship study of Retro-2-based PROTACs, varying the PEG linker length from 2 to 6 units revealed a non-monotonic relationship with IC50 for protein biosynthesis inhibition. The PROTAC incorporating a PEG5 linker (5 PEG units) exhibited an IC50 of 6.89 μM, while the PROTAC with a PEG4 linker showed a more potent IC50 of 0.74 μM, and the PEG6 variant showed an IC50 of 2.68 μM [1]. The PEG2 linker resulted in an IC50 >30 μM. This demonstrates that linker length is a critical determinant of biological activity, and PEG5 occupies a distinct position in the activity landscape, offering a specific, albeit less potent, activity profile compared to the optimal PEG4 in this assay.
| Evidence Dimension | Inhibition of protein biosynthesis (IC50) |
|---|---|
| Target Compound Data | 6.89 ± 2.68 μM (PEG5 linker) |
| Comparator Or Baseline | 0.74 ± 0.30 μM (PEG4 linker); 2.68 ± 1.80 μM (PEG6 linker); >30 μM (PEG2 linker) |
| Quantified Difference | PEG5 is 9.3-fold less potent than PEG4; 2.6-fold less potent than PEG6; >4.4-fold more potent than PEG2 |
| Conditions | Retro-2.1 PROTACs in HeLa cells, protein biosynthesis assay |
Why This Matters
For PROTAC development, PEG5 may be selected over PEG4 to deliberately reduce potency when a wider therapeutic window is required or when PEG4 causes excessive target degradation; it provides a distinct activity profile that PEG4 and PEG6 cannot replicate.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur. J. Med. Chem. 2026, 282, 117055. Table 1. View Source
